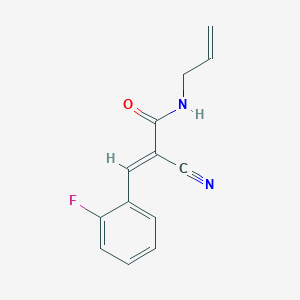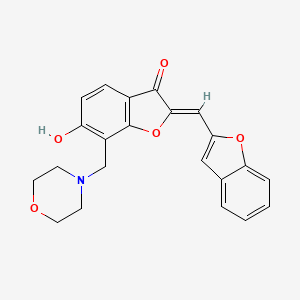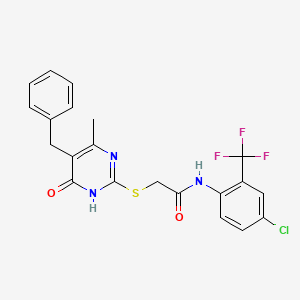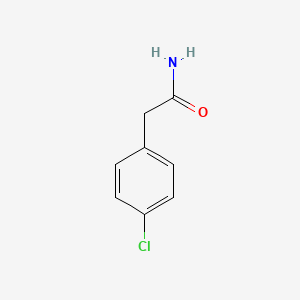
(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem ID, and ChemSpider ID .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Molecular Structure and Interaction
- Analog compounds of (E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide, used as immunosuppressive drugs, have been studied for their molecular structures and interactions. These compounds, including 2-cyano-3-hydroxy-N-(2-fluorophenyl)but-2-enamide, show similar crystal packing and hydrogen-bonding networks, contributing to their potential in binding the ATP-binding pocket of the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).
Electromagnetic and Electrochemical Properties
- Polyamides with bis(diphenylamino)-fluorene units, related to the structure of this compound, have been developed for their electrochromic and electrofluorescent properties. These materials demonstrate excellent solubility, thermal stability, and reversible multicolor electrochromic characteristics (Sun et al., 2016).
Optoelectronic Applications
- Studies on 3-aryl-2-cyano acrylamide derivatives, which are structurally similar to this compound, have shown distinct optical properties due to different stacking modes. These findings have implications for the development of materials with fluorescence switching capabilities (Song et al., 2015).
Corrosion Inhibition
- Acrylamide derivatives related to this compound have been investigated as corrosion inhibitors in nitric acid solutions for copper. These compounds show significant inhibition effects, making them potential candidates for industrial applications in corrosion protection (Abu-Rayyan et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-2-7-16-13(17)11(9-15)8-10-5-3-4-6-12(10)14/h2-6,8H,1,7H2,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOJTCVHPNYDPX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC=CC=C1F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)
![Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2998456.png)

![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2998460.png)

![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2998464.png)
![6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2998466.png)
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline](/img/structure/B2998468.png)
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2998474.png)